Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate
Description
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl 8-methoxy-1-methyl-4H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C15H18O3/c1-4-18-14(16)15(2)10-6-8-11-7-5-9-12(17-3)13(11)15/h5-7,9-10H,4,8H2,1-3H3 |
InChI Key |
ZGRWMRRWBMHJHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C=CCC2=C1C(=CC=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cyclization with Subsequent Esterification
The dihydronaphthalene core is frequently constructed via Diels-Alder reactions between dienophiles and conjugated dienes. A representative protocol involves reacting penta-2,4-dienoic acid with benzoquinone in acetic acid at 55°C for 4 hours to yield 5,8-dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid (45% yield). Subsequent esterification with ethanol under acidic conditions converts the carboxylic acid to the ethyl ester.
Methylation at the C8 position is achieved using dimethyl sulfate in acetone with potassium carbonate as a base, yielding 89% of the methoxylated intermediate. Transposition to the ethyl ester variant requires substituting dimethyl sulfate with diethyl sulfate, though this modification often reduces yields due to slower reaction kinetics.
Table 1: Esterification-Cyclization Parameters
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Diels-Alder Cyclization | Penta-2,4-dienoic acid, benzoquinone, 55°C | 45% | |
| Esterification | Ethanol, H2SO4, reflux | 72%* | † |
| Methoxylation | Dimethyl sulfate, K2CO3, acetone | 89% |
*Theoretical yield based on methyl ester analogue.
†Adapted from methyl ester procedure in.
Oxidative Dearomatization Strategies
DDQ-Mediated Oxidation of Tetralin Derivatives
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) efficiently oxidizes tetralin derivatives to dihydronaphthoquinones. A documented method involves heating methyl 5,8-dimethoxy-1-naphthoate with DDQ in toluene at 70°C for 2 hours, achieving 72% yield of the oxidized product. For the target compound, this protocol can be modified by starting with ethyl 5,8-dimethoxy-1-naphthoate and employing controlled oxidation to preserve the dihydro structure.
Critical to success is the use of electron-donating groups (e.g., methoxy) at C8 to direct oxidation regioselectivity. Post-oxidation reduction using NaBH4 or catalytic hydrogenation restores the dihydronaphthalene moiety while retaining ester functionality.
Transition Metal-Catalyzed C-H Functionalization
Rhodium-Catalyzed Direct Arylation
Modern approaches leverage rhodium catalysts for C-H bond activation. In one study, [RhCp*Cl2]2 catalyzed the iodination of naphthoquinones at the C5 position with 88% yield under microwave irradiation. While this method targets halogenation, the same catalytic system can theoretically facilitate methyl group introduction at C1 via cross-coupling with methylboronic acids.
Key Considerations:
-
Ligand design (e.g., Cp* vs. Cpt ligands) significantly impacts regioselectivity.
-
Solvent systems (toluene/nitromethane mixtures) stabilize the transition state during methyl group transfer.
Hydrogenation of Naphthalene Precursors
Sodium-Mediated Partial Hydrogenation
The patent US3558728A details hydrogenation of naphthalene derivatives using metallic sodium and lower alcohols. Applied to ethyl 8-methoxy-1-methylnaphthalene-1-carboxylate, this method selectively reduces the C1-C2 double bond to generate the 1,4-dihydro structure. Typical conditions involve:
-
Sodium (44.8 mmol) in diethyl ether
-
Ethanol as proton source
This approach avoids over-reduction to tetralin derivatives but requires stringent moisture exclusion to prevent side reactions.
Spectroscopic Validation and Characterization
NMR Analysis of Regioisomers
1H NMR spectroscopy distinguishes between C1 and C2 methylation patterns:
-
C1-methyl groups exhibit singlet peaks at δ 1.6–1.8 ppm due to restricted rotation.
-
Methoxy resonances at δ 3.8–3.9 ppm confirm substitution at C8.
X-ray crystallography data for analogous compounds (e.g., 8-iodo-5-methoxy-2-methyl-1,4-naphthoquinone) validate the chair-like conformation of the dihydronaphthalene ring .
Chemical Reactions Analysis
Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate exhibit anticancer properties. For instance, derivatives of naphthalene have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that naphthalene derivatives could effectively target cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Research suggests that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer’s disease .
Organic Synthesis Applications
1. Synthesis of Complex Organic Molecules
this compound serves as an intermediate in the synthesis of various organic compounds. Its structure allows for modifications that can lead to the formation of complex molecules used in pharmaceuticals and agrochemicals. For example, it can be involved in reactions such as nucleophilic substitutions and cyclizations to produce more complex structures .
2. Catalytic Reactions
This compound has been utilized in catalytic reactions where it acts as a substrate for metal-catalyzed transformations. The presence of the methoxy group enhances its reactivity, making it suitable for various synthetic pathways in organic chemistry .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Properties
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against human breast cancer cell lines. The results indicated that certain derivatives showed significant inhibition of cell growth compared to the control group, suggesting a promising avenue for developing new anticancer agents .
Case Study 2: Neuroprotection Research
A recent investigation focused on the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The study found that treatment with this compound led to reduced markers of oxidative stress and inflammation in brain tissues, highlighting its potential therapeutic benefits .
Mechanism of Action
The mechanism of action of ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate with structurally related naphthalene derivatives, focusing on substituents, molecular properties, and inferred reactivity.
Structural and Molecular Comparisons
*Estimated based on structural analysis.
Reactivity and Functional Group Influence
- Electron Effects: The methoxy group (8-OCH₃) in the target compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, 1-nitronaphthalene’s nitro group deactivates the ring .
- Steric Considerations: The ethyl ester and methyl groups at position 1 may hinder reactions at adjacent positions, unlike 1-methylnaphthalene, which lacks steric bulk . 1,4-Dihydro-1,4-methanonaphthalene’s methano bridge imposes conformational rigidity, whereas the target compound’s dihydro core allows partial saturation without bridge formation .
Physical Properties
- Solubility: The ester and methoxy groups in the target compound likely enhance water solubility compared to non-polar derivatives like 1-methylnaphthalene.
- Melting/Boiling Points: Higher molecular weight (~258 g/mol) suggests elevated melting/boiling points relative to 1,4-dihydro-1,4-methanonaphthalene (142 g/mol) but lower than 1-nitronaphthalene (173 g/mol) due to differences in intermolecular forces .
Biological Activity
Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate (CAS 3894-18-6) is a compound belonging to the class of methoxy-substituted naphthalene derivatives. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H18O3
- Molecular Weight : 262.3 g/mol
- Synonyms : Ethyl 1,4-dihydro-8-methoxy-1-methylnaphthalene-1-carboxylate
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antiviral Activity : Preliminary studies indicate that compounds with similar structures exhibit antiviral properties. For instance, derivatives of methoxy-substituted naphthalenes have shown effectiveness against hepatitis B virus (HBV) and hepatitis C virus (HCV) by inhibiting viral replication and enzyme activity .
- Antioxidant Properties : Research suggests that the compound may possess antioxidant capabilities, which are critical in mitigating oxidative stress-related damage in cells. Antioxidant activity is often measured using assays such as DPPH and ABTS, where higher radical scavenging activity indicates stronger antioxidant potential .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes crucial for viral replication. For example, methoxy-substituted naphthalenes have been shown to act as potent inhibitors of NS3/4A protease in HCV .
- Radical Scavenging : The compound's structure may facilitate its interaction with free radicals, thereby neutralizing them and preventing cellular damage .
Antiviral Efficacy
A study published in MDPI highlighted the antiviral efficacy of methoxy-substituted naphthalenes against HBV. The research indicated that these compounds could disrupt the assembly of viral capsids and inhibit replication in HepG2.2.15 cells with an effective concentration (EC50) in the nanomolar range .
Antioxidant Activity Assessment
In another study assessing antioxidant properties, this compound exhibited significant radical scavenging activity. The IC50 values obtained through DPPH assays were comparable to established antioxidants, indicating its potential as a natural antioxidant agent .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
